molecular formula C6H14N2O3S B13618815 2-Amino-5-(methylsulfonyl)pentanamide

2-Amino-5-(methylsulfonyl)pentanamide

Cat. No.: B13618815
M. Wt: 194.25 g/mol
InChI Key: ITBXAWFXKIIQHC-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)pentanamide is an organic compound with the molecular formula C6H14N2O3S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a pentanamide backbone. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Amino-5-(methylsulfonyl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-pentanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-5-(methylsulfonyl)pentanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-5-(methylsulfonyl)pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

2-Amino-5-(methylsulfonyl)pentanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

2-amino-5-methylsulfonylpentanamide

InChI

InChI=1S/C6H14N2O3S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI Key

ITBXAWFXKIIQHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC(C(=O)N)N

Origin of Product

United States

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